molecular formula C16H16BrN3O2S B2835639 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone CAS No. 872694-95-6

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone

Cat. No.: B2835639
CAS No.: 872694-95-6
M. Wt: 394.29
InChI Key: JYAWQVSOIXNBEP-UHFFFAOYSA-N
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Description

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a morpholine ring

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is hypothesized that it may interact with its targets, leading to changes in their function. These changes could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Given the structural similarities to other compounds, it may influence pathways related to oxidative stress and neurotransmission . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are currently unknown. The observed effects will depend on the specific targets and pathways that the compound affects .

Action Environment

The action, efficacy, and stability of “2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2-chloro-3-pyridazine thiol to form the pyridazine ring. The final step involves the reaction of the pyridazine derivative with morpholine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced pyridazine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
  • 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Uniqueness

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone is unique due to the presence of the morpholine ring, which imparts specific chemical properties and biological activities. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAWQVSOIXNBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329055
Record name 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872694-95-6
Record name 2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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